Tryptazan

Übersicht

Beschreibung

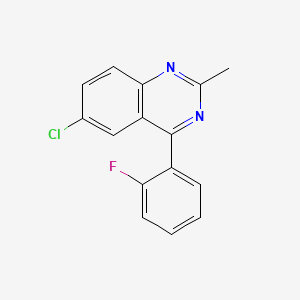

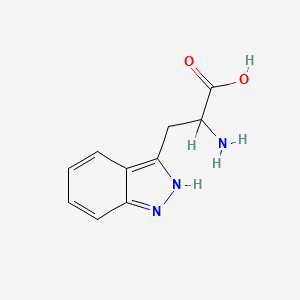

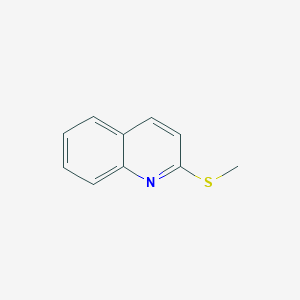

Tryptazan is a compound with the molecular formula C10H11N3O2 . It contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyrazole .

Molecular Structure Analysis

The molecular structure of this compound consists of an α-carboxylic acid group, α-amino group, and a side chain indole, making it a non-polar aromatic amino acid . The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules .

Physical And Chemical Properties Analysis

This compound is a solid slightly yellowish-white in color with no odor and flat taste. Its chemical formula is C11H12N2O2 and has a molar mass of 204.229 g·mol−1 . It is soluble in hot alcohol, alkali hydroxides, acetic acid, ethanol but insoluble in ethyl ether and chloroform .

Wissenschaftliche Forschungsanwendungen

Biochemische Forschung: Proteincharakterisierung

In der Biochemie wird Tryptazan für die biosynthetische Einarbeitung von Tryptophananaloga in Proteine verwendet. Dies hilft bei der Proteincharakterisierung mithilfe von Fluoreszenzspektroskopie und anderen Methoden wie NMR und Phosphoreszenz .

Industrielle Anwendungen: Bioproduktion

Die industrielle Bioproduktion von Tryptophanderivaten, einschließlich this compound, ist ein wachsendes Feld. Diese Derivate werden in der chemischen, Lebensmittel-, Polymer- und Pharmaindustrie eingesetzt und spielen eine wichtige Rolle bei der Behandlung von Krankheiten und der Verbesserung des Lebens .

Pharmakologische Forschung: Metabolismus und Wirkungen

Pharmakologische Studien befassen sich mit der Untersuchung der Auswirkungen von Medikamenten auf den Metabolismus von Tryptophan und seinen Analoga wie this compound. Das Verständnis dieser Auswirkungen kann zur Entwicklung neuer Medikamente und therapeutischer Strategien führen .

Synthetische Biologie: Erweiterung des genetischen Codes

This compound ist Teil der Forschung in der synthetischen Biologie, die darauf abzielt, den genetischen Code zu erweitern. Durch die Einarbeitung nicht-standardmäßiger Aminosäuren wie this compound in Proteine können Forscher neuartige spektrale Klassen von Proteinen mit veränderten Fluoreszenzeigenschaften entwickeln .

Wirkmechanismus

Target of Action

Tryptazan, also known as Triptan, primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors in blood vessels and nerve endings in the brain . These receptors play a crucial role in the regulation of blood vessel constriction and the inhibition of pro-inflammatory neuropeptide release .

Mode of Action

This compound acts as an agonist for the serotonin 5-HT 1B and 5-HT 1D receptors . This means that it binds to these receptors and activates them, leading to vasoconstriction of blood vessels and a decrease in the release of pro-inflammatory neuropeptides . This action helps in the treatment of migraines and cluster headaches .

Biochemical Pathways

This compound is involved in the serotonin pathway . The essential amino acid L-tryptophan (Trp) is the precursor of the monoaminergic neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . This compound, being a tryptophan analogue, can influence this pathway and affect the synthesis of serotonin .

Pharmacokinetics

The pharmacokinetic properties of this compound are distinct. For example, the bioavailability of oral formulations ranges between 14% (sumatriptan) and 74% (naratriptan), and their elimination half-life ranges from 2 hours (sumatriptan and rizatriptan) to 25 hours (frovatriptan) . These diverse pharmacokinetic properties influence the effectiveness of the compounds and favor the prescription of one over another in different patient populations .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce the symptoms or abort the attack within 30 to 90 minutes in 70–80% of patients . It has been shown to have a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acute stress may result in an increase in brain Trp concentration, potentially affecting the action of this compound . Furthermore, the presence of other medications, food, age, and disease can also impact the pharmacokinetics of this compound .

Biochemische Analyse

Biochemical Properties

Tryptazan plays a significant role in biochemical reactions due to its structural similarity to tryptophan. It interacts with several enzymes and proteins, including tryptophan synthase and tryptophanase, by mimicking the natural substrate . These interactions often result in competitive inhibition, where this compound competes with tryptophan for binding sites on the enzymes. Additionally, this compound has been shown to interact with proteins involved in the kynurenine pathway, affecting the production of metabolites such as kynurenine and serotonin .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, this compound has been observed to inhibit the synthesis of maltase, an enzyme involved in carbohydrate metabolism . This inhibition affects the overall metabolic flux within the cell, leading to alterations in energy production and storage. Furthermore, this compound has been shown to impact cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by preventing the natural substrate from binding . This competitive inhibition can lead to a decrease in the production of essential metabolites, such as serotonin and kynurenine . Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These changes are often reversible upon the removal of the compound, indicating that this compound’s effects are dependent on its presence in the cellular environment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant inhibition of enzyme activity and alterations in metabolic pathways . Toxic or adverse effects have been observed at very high doses, including disruptions in cellular homeostasis and potential cell death . These findings highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the kynurenine pathway . By inhibiting key enzymes in this pathway, this compound can affect the production of metabolites such as kynurenine and serotonin, leading to changes in metabolic flux and metabolite levels . Additionally, this compound has been shown to interact with enzymes involved in the biosynthesis of other amino acids, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within cells can affect its overall activity and function, as it may localize to areas where its target enzymes and proteins are present .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound has been observed to localize to the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . This localization is crucial for its activity, as it allows this compound to effectively inhibit its target enzymes and modulate cellular processes.

Eigenschaften

IUPAC Name |

2-amino-3-(2H-indazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEKQNAXDMZERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871741 | |

| Record name | 3-(1H-Indazol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-30-7, 26988-90-9 | |

| Record name | Tryptazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole-3-propanoic acid, alpha-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-Indazol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRYPTAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A634R39190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B1594499.png)

![n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine](/img/structure/B1594506.png)